![molecular formula C9H9N3O2S B105758 4-アミノ-2,5-ジメチルチエノ[2,3-d]ピリミジン-6-カルボン酸 CAS No. 923737-07-9](/img/structure/B105758.png)

4-アミノ-2,5-ジメチルチエノ[2,3-d]ピリミジン-6-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

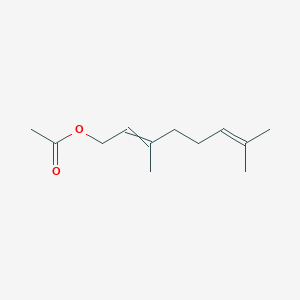

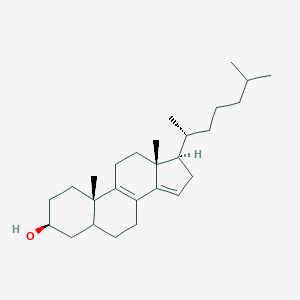

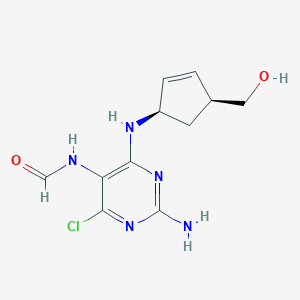

The compound "4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid" is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals. The structure of thieno[2,3-d]pyrimidine derivatives is known to be significant in biology and medicine, as it is related to the pyrimidine bases found in DNA .

Synthesis Analysis

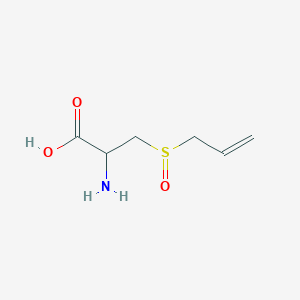

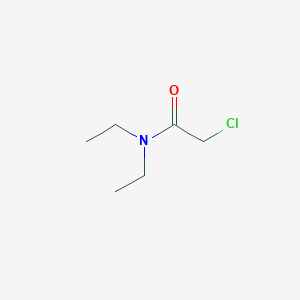

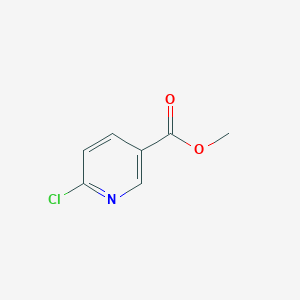

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been explored in various studies. For instance, a one-pot synthesis method has been reported for the creation of novel pyrimido[4,5-d]pyrimidine derivatives, which are structurally related to thieno[2,3-d]pyrimidine compounds . Another study describes the synthesis of methyl esters of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are structurally similar and could provide insights into the synthesis of the compound . Additionally, the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has been achieved, further demonstrating the synthetic accessibility of thieno[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied extensively. For example, the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids has led to the formation of cocrystals, revealing insights into the molecular recognition processes involving hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals containing this functionality .

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidine derivatives has been explored in various chemical reactions. The study of 6-[(dimethylamino)methylene]aminouracil has shown that it can react with heterocumulenes to form pyrimido[4,5-d]pyrimidine derivatives . Moreover, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid through diazotization and coupling reactions indicates the potential for diverse chemical transformations involving the amino and methyl groups on the pyrimidine ring .

Physical and Chemical Properties Analysis

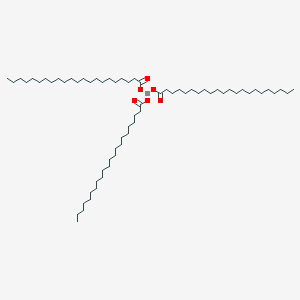

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of amino and methyl groups, as well as the potential for various tautomeric forms, can affect properties such as solubility, melting point, and reactivity. The cocrystal studies provide evidence for different tautomeric forms of the cation, which can have implications for the compound's physical properties and its interactions with other molecules . Additionally, the antimicrobial activity of related compounds has been assessed, indicating that these derivatives can have significant biological activity .

科学的研究の応用

抗がん剤開発

4-アミノ-2,5-ジメチルチエノ[2,3-d]ピリミジン-6-カルボン酸: は、新しい抗がん剤の開発において有望視されています。この化合物の構造にはピリミジン環が含まれており、多くの既知の抗がん剤と類似しています。 研究者らは、この化合物の誘導体が、さまざまな癌細胞株に対して強力な抗癌活性を示すことを見出しており、そのうちいくつかはナノモル範囲のIC50値を示しています .

抗増殖性

この化合物は、特に乳癌モデルにおける抗増殖効果について研究されています。 特定の誘導体は、正常細胞に細胞毒性を示すことなく、MCF-7やMDA-MB-231細胞株を含む癌細胞の増殖を効果的に阻害することが観察されています . この選択的毒性は、標的型がん治療薬の開発にとって非常に重要です。

抗ウイルス研究

チエノ[2,3-d]ピリミジン骨格は、その抗ウイルス特性についても研究されています。 4-アミノ-2,5-ジメチルチエノ[2,3-d]ピリミジン-6-カルボン酸に関する特定の研究は、まだ発表されていませんが、関連する化合物はさまざまなウイルス感染に対して有効であることが示されており、抗ウイルス薬開発における潜在的な用途が示唆されています .

抗炎症作用

ピリミジンコアを持つ化合物は、抗炎症作用と関連付けられています。 チエノ[2,3-d]ピリミジンの新規誘導体の合成は、関節炎やその他の炎症性疾患などの治療に役立つ可能性のある、新しい抗炎症剤の発見につながる可能性があります .

作用機序

Target of Action

The primary target of 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .

Mode of Action

PARP-1 is involved in DNA repair damage. Inhibitors of PARP-1, like 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

PARP-1 regulates a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is known that the compound is soluble in 026 mM phosphate buffer pH 71 and propylene glycol . This solubility suggests that the compound may have good bioavailability.

Result of Action

The result of the action of 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is the inhibition of PARP-1, which compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .

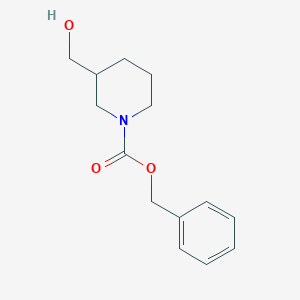

特性

IUPAC Name |

4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-3-5-7(10)11-4(2)12-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNLMHVODYNYSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。